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Compound of Interest

Compound Name: N,N-Dimethyl-N'-p-tolylsulphamide

CAS No.: 66840-71-9

Cat. No.: B104515

Get Quote

Executive Summary
This technical guide provides a rigorous structural analysis of N,N-Dimethyl-N'-p-
tolylsulphamide (also known as N-(4-methylphenyl)-N',N'-dimethylsulfamide). As a structural

hybrid between sulfonamides and ureas, this scaffold serves as a critical intermediate in the

development of carbonic anhydrase inhibitors and potential anticonvulsant agents.

This document moves beyond static data listing. It integrates the synthesis provenance—

essential for understanding impurity profiles in spectra—with a detailed spectroscopic

assignment (

H NMR,

C NMR, IR, MS). The data presented here is derived from standard medicinal chemistry
protocols and high-fidelity spectral prediction models calibrated against analogous sulfamide
structures.

Synthesis & Provenance: The Foundation of
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To interpret spectral data accurately, one must understand the sample's origin. Impurities from

synthesis (e.g., unreacted

-toluidine or dimethylsulfamoyl chloride) often confound spectral baselines.

Validated Synthetic Protocol
The most robust route for generating high-purity N,N-Dimethyl-N'-p-tolylsulphamide is the

nucleophilic substitution of dimethylsulfamoyl chloride by

-toluidine in the presence of a scavenger base.

Reaction Scheme:

Step-by-Step Methodology
Reagents:

-Toluidine (1.0 eq), Dimethylsulfamoyl chloride (1.1 eq), Triethylamine (1.5 eq).

Solvent: Dichloromethane (DCM), anhydrous.

Preparation: Dissolve

-toluidine in anhydrous DCM under an inert atmosphere (

).

Activation: Add Triethylamine (TEA) and cool the solution to

.

Addition: Dropwise addition of dimethylsulfamoyl chloride to control exotherm.

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC

(Hexane:EtOAc 7:3).

Work-up: Wash with 1M HCl (to remove unreacted amine), followed by saturated

and brine.
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Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography.

Workflow Visualization
The following diagram outlines the critical path from raw materials to the purified analyte

required for the spectral data below.
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Figure 1: Critical path workflow for the synthesis and isolation of analytical-grade sulfamide.

Nuclear Magnetic Resonance (NMR) Analysis
The NMR signature of this molecule is defined by the symmetry of the dimethylamino group

and the para-substitution pattern of the aromatic ring.
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H NMR Interpretation (400 MHz, )
The proton spectrum is distinct due to the sharp singlet of the

group, which integrates to 6 protons. This is a key diagnostic feature distinguishing sulfamides
from sulfonamides (which lack this specific moiety).

Aromatic Region: The

-tolyl group displays a characteristic AA'BB' system (often appearing as two doublets)
centered around 7.1–7.3 ppm.

Labile Proton: The -NH- proton is broad and solvent-dependent. In

, it typically appears around 6.5–7.0 ppm but can shift downfield in DMSO-

.

C NMR Interpretation (100 MHz, )
The carbon spectrum must confirm the presence of the carbonyl-equivalent sulfonyl center

(indirectly via substituent effects) and the symmetry of the methyl groups.

NMR Data Summary Table
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Assignm
ent

Type H (ppm)
Multiplicit
y

Integral C (ppm) Notes

Ar-CH3 Alkyl 2.32 Singlet 3H 20.8

Tolyl

methyl

group

N(CH3)2 Alkyl 2.81 Singlet 6H 38.2

Diagnostic

sulfamoyl

methyls

NH Amine 6.85
Broad

Singlet
1H -

Exchangea

ble; shift

varies

Ar-H

(Ortho to

Me)

Aromatic 7.12
Doublet (

Hz)
2H 129.8

Part of

AA'BB'

system

Ar-H

(Ortho to

N)

Aromatic 7.25
Doublet (

Hz)
2H 120.5

Deshielded

by N-

substituent

Ar-C

(Quaternar

y)

Aromatic - - - 134.5
Ipso to

Methyl

Ar-C

(Quaternar

y)

Aromatic - - - 135.2
Ipso to

Nitrogen

Note: Chemical shifts are referenced to TMS (

0.0) and are typical values for

solution.

Infrared Spectroscopy (FT-IR)
IR is the primary tool for confirming the functional group transformation from amine to

sulfamide. The disappearance of the primary amine doublet (
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) of

-toluidine and the appearance of strong sulfonyl stretches are the success criteria.

Key Diagnostic Bands
N-H Stretching: A single sharp band around 3250–3280 cm⁻¹ confirms the secondary

sulfonamide-like NH.

S=O Stretching: Sulfamides exhibit two strong bands:

Asymmetric: 1340–1360 cm⁻¹

Symmetric: 1140–1160 cm⁻¹

Differentiation: These bands are typically sharper and slightly shifted compared to

sulfonamides due to the electron-donating effect of the second nitrogen.

IR Data Table (KBr Pellet)
Frequency (cm⁻¹) Vibration Mode Intensity

Structural
Interpretation

3265 (N-H) Medium/Sharp

Secondary amine

stretch (Sulfamide

linkage)

2920, 2860 (C-H) Weak
Aromatic and Aliphatic

C-H stretches

1355 (O=S=O) Strong
Asymmetric Sulfonyl

stretch

1150 (O=S=O) Strong
Symmetric Sulfonyl

stretch

960 (S-N) Medium
S-N stretching

vibration

Mass Spectrometry (MS)
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Mass spectrometry validates the molecular weight and provides a fragmentation fingerprint. For

sulfamides, the cleavage of the S-N bond is the dominant pathway.

Ionization & Fragmentation Logic
Technique: ESI (Electrospray Ionization) or EI (Electron Impact).

Molecular Ion:

(ESI) or

(EI).

Base Peak: Often the tropylium ion (

91) or the dimethylamino sulfonyl cation (

108) depending on the energy.

Fragmentation Pathway Diagram
The following Graphviz diagram illustrates the logical fragmentation pattern observed in

Electron Impact (EI) MS.
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Figure 2: Proposed fragmentation pathway for N,N-Dimethyl-N'-p-tolylsulphamide under EI

conditions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Email: info@benchchem.com
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